Unveiling the Properties of Ursolic Acid: A Technical Guide
Unveiling the Properties of Ursolic Acid: A Technical Guide
Please Note: Initial searches for "griseolic acid B" did not yield any specific scientific data. The scientific literature is devoid of information on a compound with this exact name. However, due to the phonetic similarity, searches consistently redirected to information on ursolic acid , a well-researched and structurally related pentacyclic triterpenoid. This guide provides a comprehensive overview of the physical and chemical properties of ursolic acid, assuming a potential user interest in this compound.
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the core physical and chemical properties of ursolic acid. The information is presented in a structured format to facilitate easy reference and comparison, including tabulated quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Core Physical and Chemical Properties
Ursolic acid is a pentacyclic triterpenoid carboxylic acid widely distributed in the plant kingdom, found in the peels of fruits like apples, as well as in various herbs and spices such as rosemary and thyme.[1] It is a white to creamy-yellow powder.[2]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₈O₃ | [3] |
| Molecular Weight | 456.7 g/mol | [3] |
| Melting Point | 278-282 °C | [2] |
| CAS Number | 77-52-1 | [1] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [4] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [5] |
| DMSO | Soluble | [6] |
| Chloroform | Soluble | [2] |
| Acetone | Soluble | [6] |
Spectral Data
The structural elucidation of ursolic acid is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H-NMR spectrum of ursolic acid reveals characteristic signals for its complex pentacyclic structure. Key features include the presence of terminal methyl groups resonating between δ 0.88 and 0.9 ppm and a multiplet at δ 4.52 ppm corresponding to the olefinic proton.[7] The ¹³C-NMR spectrum is also well-characterized, with distinct signals for the 30 carbon atoms of the molecule.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum of ursolic acid displays absorption bands indicative of its functional groups. A broad band in the region of 3400-2400 cm⁻¹ corresponds to the O-H stretching of the carboxylic acid and hydroxyl groups. The C=O stretching of the carboxylic acid is observed around 1690 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the determination of the molecular weight of ursolic acid, which typically shows a molecular ion peak [M-H]⁻ at m/z 455.[3]
Experimental Protocols
This section details the methodologies for key experiments related to the isolation, purification, and characterization of ursolic acid.
Isolation and Purification of Ursolic Acid from Plant Material
Objective: To isolate and purify ursolic acid from a plant source (e.g., Eucalyptus grandis leaves).[2]
Methodology:
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Extraction:
-
Chromatographic Separation:
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The solid residue is subjected to normal-phase column chromatography on silica gel.[2]
-
A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is employed to separate the components.[2]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).[2]
-
-
Purification:
Characterization by High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify ursolic acid in an extract.
Methodology:
-
Chromatographic System: An HPLC system equipped with a UV detector and a C18 reversed-phase column is used.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v) is typically used as the isocratic mobile phase.[10]
-
Detection: The eluent is monitored at a wavelength of 210 nm.
-
Quantification: The concentration of ursolic acid in the sample is determined by comparing the peak area with that of a standard curve prepared from known concentrations of pure ursolic acid.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of ursolic acid on cancer cell lines (e.g., MCF-7).[10]
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of ursolic acid or a vehicle control (e.g., DMSO) for specific time intervals (e.g., 12, 24, 48 hours).[10]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (1 mg/mL). The plates are incubated for 4 hours at 37°C.[10]
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.[10]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10]
-
Cell Viability Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells.[10]
Signaling Pathways Modulated by Ursolic Acid
Ursolic acid has been shown to exert its biological effects, particularly its anticancer properties, by modulating multiple signaling pathways.[11][12]
Caption: Simplified overview of key signaling pathways modulated by ursolic acid.
This diagram illustrates how ursolic acid can simultaneously inhibit pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK, while also suppressing inflammatory pathways involving NF-κB and COX-2.[11][12] Furthermore, it promotes apoptosis through the release of cytochrome c.[11]
Caption: General experimental workflow for the isolation and characterization of ursolic acid.
This workflow outlines the key steps involved in obtaining pure ursolic acid from a natural source and subsequently verifying its structure and evaluating its biological activity.
References
- 1. Ursolic acid - Wikipedia [en.wikipedia.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. foodb.ca [foodb.ca]
- 5. CN101016328B - A method for separating and purifying ursolic acid and oleanolic acid - Google Patents [patents.google.com]
- 6. Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Characterisation of Ursolic Acid Nanocrystals Without Stabiliser Having Improved Dissolution Rate and In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic acid simultaneously targets multiple signaling pathways to suppress proliferation and induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
